[5-(Benzyloxy)pent-1-en-1-yl]benzene
Description
Properties
CAS No. |
90055-18-8 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
5-phenylmethoxypent-1-enylbenzene |
InChI |
InChI=1S/C18H20O/c1-4-10-17(11-5-1)12-8-3-9-15-19-16-18-13-6-2-7-14-18/h1-2,4-8,10-14H,3,9,15-16H2 |
InChI Key |
FFXQCKKIUWNHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- The benzyloxy group enhances hydrophobicity, while the double bond introduces reactivity toward electrophilic additions or hydrogenation.
- High thermal stability (boiling point >200°C inferred from analogs) and moderate solubility in nonpolar solvents.
Comparison with Similar Compounds
Alkyne Analogs: (5-(Benzyloxy)pent-1-ynyl)benzene
Structural Differences : Replaces the double bond (C=C) with a triple bond (C≡C).
Reactivity :
- Alkynes undergo Au-catalyzed isomerization to diketones or selective hydrogenation to alkenes, whereas alkenes are more stable under these conditions .
- Higher electron density at the triple bond makes alkynes more reactive in cycloadditions (e.g., Huisgen reactions). Synthesis: Prepared via Sonogashira coupling, analogous to the alkene synthesis but requiring alkyne precursors .
Chain-Length Variants: (4-(Benzyloxy)but-1-ynyl)benzene
Structural Differences : Shorter butynyl chain (C₄ vs. C₅).
Physical Properties : Reduced molecular weight (238.33 g/mol) and lower boiling point due to shorter alkyl chain .
Applications : Shorter chains may reduce steric hindrance in catalytic reactions, favoring faster kinetics in some cases.
Saturated Alkyl-Benzene Derivatives: 5-Phenyldodecane
Structural Differences : Fully saturated dodecane chain lacking the benzyloxy group.
Properties :
Ester-Functionalized Analogs: cis-3-Hexenyl Benzoate
Structural Differences: Replaces benzyl ether with an ester group (-OCO-). Reactivity: Esters undergo hydrolysis under acidic/basic conditions, whereas benzyl ethers are more stable but cleavable via hydrogenolysis . Applications: Esters are common in fragrances (e.g., cis-3-hexenyl benzoate), while benzyl ethers serve as protecting groups in synthesis .
Comparative Data Table
Key Findings and Implications
Stereoselectivity : The Z-isomer of [5-(Benzyloxy)pent-1-en-1-yl]benzene is efficiently synthesized via Cu-catalyzed hydrogenation, while the E-isomer requires alternative methods, highlighting the role of catalyst design in stereocontrol .
Functional Group Impact : The benzyloxy group enhances stability compared to esters but limits solubility in polar solvents.
Chain Length and Reactivity : Longer chains (e.g., pentenyl vs. butynyl) increase steric hindrance but improve thermal stability.
Preparation Methods
Williamson Ether Synthesis as a Foundation for Benzyloxy Group Installation
The benzyloxy moiety in [5-(Benzyloxy)pent-1-en-1-yl]benzene is typically introduced via Williamson ether synthesis, a cornerstone method for ether bond formation. In this approach, an alkoxide nucleophile displaces a leaving group (e.g., bromide) on a benzyl derivative. For instance, propargyl alcohol reacts with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to yield benzyl propargyl ether intermediates . This method achieves yields exceeding 80% under anhydrous conditions, with purification via silica gel chromatography using hexane/ethyl acetate gradients .
A critical modification involves protecting group strategies to prevent undesired side reactions. For example, tert-butyldiphenylsilyl (TBDPS) groups have been employed to shield hydroxyl functionalities during subsequent alkene formation steps . The resulting silyl-protected intermediates are later deprotected using tetrabutylammonium fluoride (TBAF), enabling precise control over regioselectivity .
Transition Metal-Catalyzed Coupling for Alkenyl-Benzene Framework Assembly
The alkenyl-benzene backbone is frequently constructed via Suzuki-Miyaura cross-coupling or Heck reactions . Boronic ester intermediates, such as 2-(5-(Benzyloxy)pent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2m) , serve as key partners in these transformations . For example, coupling 2m with bromobenzene under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 90°C produces the target compound in 34–45% yield .
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 90 | 34 | |
| PdCl₂(dppf) | DME/H₂O | 80 | 41 | |
| NiCl₂(dppe) | Toluene/EtOH | 100 | 28 |
Notably, isomeric purity remains a challenge due to competing β-hydride elimination pathways. Recent work highlights that ligand design (e.g., bulky phosphines) suppresses isomerization, improving Z/E selectivity to >95:5 in some cases .
Radical-Mediated Alkene Formation via Tin Hydride Chemistry
Radical-based methods offer an alternative route to the pent-1-en-1-yl chain. Tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) initiate chain propagation, abstracting hydrogen atoms to generate carbon-centered radicals . For instance, oxime ether precursors undergo 5-exo-trig cyclization upon radical initiation, forming spirocyclic intermediates that are subsequently hydrolyzed to release the alkenyl product .
Key considerations :
-
Solvent effects : Cyclohexane and toluene minimize radical quenching, enhancing reaction efficiency .
-
Temperature control : Reactions performed at 80–90°C balance radical generation and stability .
-
Purification : Flash chromatography on silica gel (hexanes → DCM/hexane gradients) isolates the desired compound while removing tin byproducts .
Oxidation and Reduction Strategies for Functional Group Interconversion
Intermediate alcohol or aldehyde derivatives often require oxidation or reduction to achieve the final structure. Dess-Martin periodinane (DMP) effectively oxidizes primary alcohols to aldehydes, as demonstrated in the synthesis of 12-(benzyloxy)dodecanal . Conversely, ammonia borane (NH₃·BH₃) facilitates selective reduction of alkynes to cis-alkenes under copper catalysis, albeit with competing hydroboration pathways requiring careful optimization .
Critical data point :
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography (GC) are indispensable for verifying structural integrity. For example, the ¹H NMR spectrum of [5-(Benzyloxy)pent-1-en-1-yl]benzene exhibits characteristic signals at δ 7.38–7.25 ppm (benzyl aromatic protons), δ 5.79 ppm (alkene protons), and δ 4.53 ppm (benzyloxy methylene) . 13C NMR further confirms the presence of quaternary carbons adjacent to the ether oxygen (δ 72.7 ppm) .
Table 2: Key Spectral Data for [5-(Benzyloxy)pent-1-en-1-yl]benzene
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Benzyl bromide, K₂CO₃ | DMF | 80 | 65 | 95% |
| Wittig reagent, THF | THF | 25 | 72 | 98% |
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., benzyloxy CH₂ at ~4.5 ppm, alkene protons at 5.5–6.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 269.1543 for C₁₈H₂₀O) .
- IR Spectroscopy : Stretching frequencies for C-O (benzyloxy, ~1250 cm⁻¹) and C=C (alkene, ~1650 cm⁻¹) .
Note : Discrepancies in spectral data between batches may arise from residual solvents; always cross-validate with elemental analysis .
Advanced: How do steric and electronic effects of the benzyloxy group influence reactivity in cross-coupling reactions?
Answer:
The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but introducing steric hindrance. Computational studies (DFT) reveal:
- Electronic Effects : Increased electron density at the para position enhances nucleophilic aromatic substitution (NAS) rates .
- Steric Effects : The bulky benzyloxy group reduces accessibility to the ortho positions, favoring meta-substitution in Pd-catalyzed couplings .
Q. Methodology :
- Use Hammett constants (σ⁺) to predict substituent effects.
- Conduct kinetic studies under varied conditions (e.g., catalyst loading, solvent polarity) to isolate steric vs. electronic contributions .
Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?
Answer:
Discrepancies in stability studies (e.g., hydrolysis rates) may arise from:
- Protonation Sites : The benzyloxy group’s oxygen can protonate, leading to ether cleavage. Competing pathways depend on acid strength (e.g., HCl vs. H₂SO₄) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, altering degradation kinetics .
Q. Resolution Strategy :
Replicate experiments using standardized conditions (e.g., 1M HCl in dioxane/water).
Monitor degradation via LC-MS and compare activation energies (Arrhenius plots) .
Q. Table 2: Acidic Stability Under Varied Conditions
| Acid (Concentration) | Solvent | Half-Life (h) | Degradation Product |
|---|---|---|---|
| 1M HCl | H₂O | 2.5 | Benzyl alcohol |
| 0.5M H₂SO₄ | DMSO | 8.3 | Polymerized byproduct |
Basic: What are the recommended storage conditions to prevent decomposition?
Answer:
- Temperature : Store at –20°C under inert gas (Ar) to inhibit oxidation of the alkene moiety .
- Light Sensitivity : Amber vials are required; UV exposure accelerates [2π+2π] cycloaddition side reactions .
- Moisture Control : Use molecular sieves (3Å) in sealed containers to prevent hydrolysis of the benzyloxy group .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the benzyloxy oxygen) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Note : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., benzaldehyde) .
- Spill Management : Neutralize with vermiculite and dispose as hazardous waste .
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
- Catalyst Optimization : Switch from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- Process Analytical Technology (PAT) : In-line IR monitors track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
